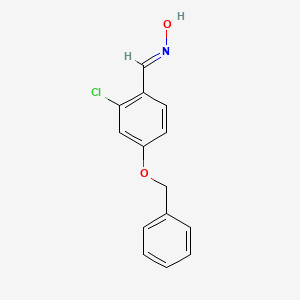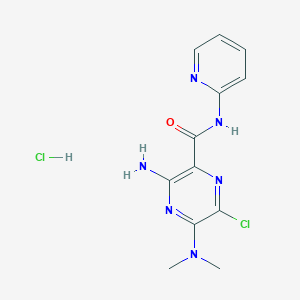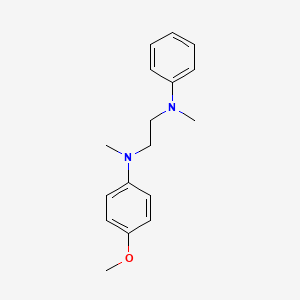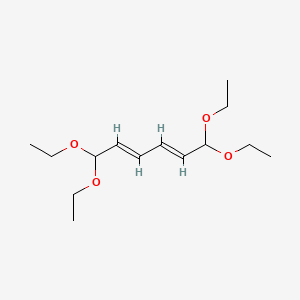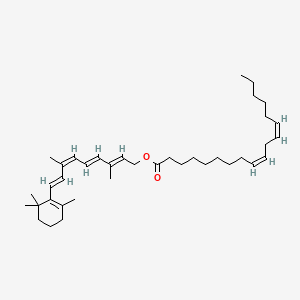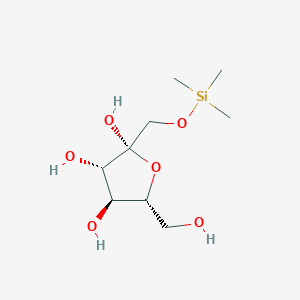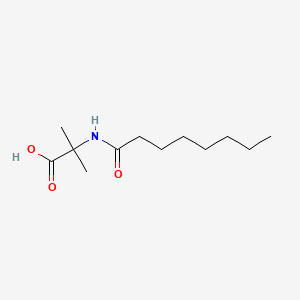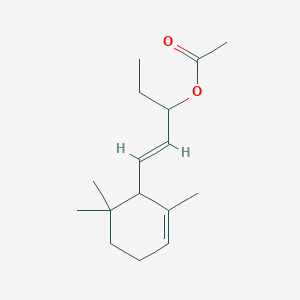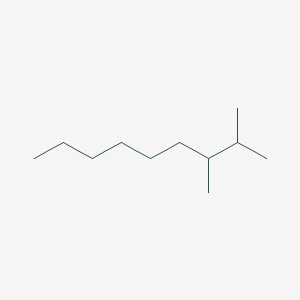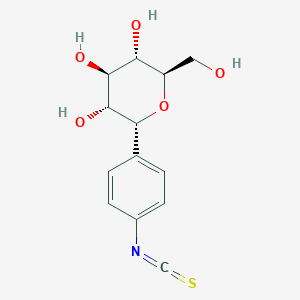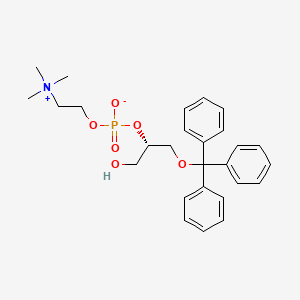
(S)-1-Hydroxy-3-(trityloxy)propan-2-yl (2-(trimethylammonio)ethyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Hydroxy-3-(trityloxy)propan-2-yl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a trityloxy group, a hydroxy group, and a trimethylammonioethyl phosphate moiety, making it a subject of interest in organic chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Hydroxy-3-(trityloxy)propan-2-yl (2-(trimethylammonio)ethyl) phosphate typically involves multiple steps, starting from readily available precursors. The process often includes protection and deprotection steps to ensure the selective formation of the desired product. Common synthetic routes may involve:
Protection of Hydroxy Groups: The hydroxy groups are protected using trityl chloride in the presence of a base such as pyridine.
Phosphorylation: The protected intermediate is then phosphorylated using reagents like phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base.
Quaternization: The final step involves the quaternization of the amine group using trimethylamine to form the trimethylammonioethyl phosphate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Hydroxy-3-(trityloxy)propan-2-yl (2-(trimethylammonio)ethyl) phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trityloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(S)-1-Hydroxy-3-(trityloxy)propan-2-yl (2-(trimethylammonio)ethyl) phosphate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (S)-1-Hydroxy-3-(trityloxy)propan-2-yl (2-(trimethylammonio)ethyl) phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular membranes and proteins, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(palmitoyloxy)-2-propanyl 2-(trimethylammonio)ethyl phosphate
- Thiophene derivatives
- Thiazole derivatives
Uniqueness
(S)-1-Hydroxy-3-(trityloxy)propan-2-yl (2-(trimethylammonio)ethyl) phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C27H34NO6P |
|---|---|
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
[(2S)-1-hydroxy-3-trityloxypropan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H34NO6P/c1-28(2,3)19-20-33-35(30,31)34-26(21-29)22-32-27(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26,29H,19-22H2,1-3H3/t26-/m0/s1 |
Clave InChI |
ABYBKFOWGWPBRM-SANMLTNESA-N |
SMILES isomérico |
C[N+](C)(C)CCOP(=O)([O-])O[C@@H](CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])OC(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


